Sulprosal

Description

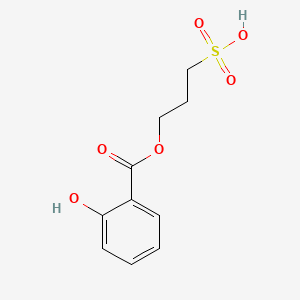

Structure

2D Structure

3D Structure

Properties

CAS No. |

58703-77-8 |

|---|---|

Molecular Formula |

C10H12O6S |

Molecular Weight |

260.27 g/mol |

IUPAC Name |

3-(2-hydroxybenzoyl)oxypropane-1-sulfonic acid |

InChI |

InChI=1S/C10H12O6S/c11-9-5-2-1-4-8(9)10(12)16-6-3-7-17(13,14)15/h1-2,4-5,11H,3,6-7H2,(H,13,14,15) |

InChI Key |

CFUIODLLDBTDMR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)OCCCS(=O)(=O)O)O |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCCCS(=O)(=O)O)O |

Other CAS No. |

58703-77-8 |

Origin of Product |

United States |

Molecular and Cellular Investigations of Sulprosal

Elucidation of Sulprosal's Molecular Targets and Binding Dynamics

Currently, detailed research findings specifically identifying this compound's molecular targets and its precise binding dynamics are not available in the scientific literature. Investigations into molecular targets typically involve techniques such as affinity chromatography, target deconvolution, and various binding assays to determine the specific proteins or macromolecules a compound interacts with.

Receptor Interaction Mechanisms of this compound

Specific data on the receptor interaction mechanisms of this compound, including its affinity, selectivity, and the nature of its binding (e.g., agonistic, antagonistic, allosteric modulation), are not reported in the available literature. Receptor interaction studies generally involve radioligand binding assays, functional assays, and structural analyses to characterize how a compound engages with specific receptors.

Enzyme Modulation and Kinetic Analysis in this compound Action

There are no detailed research findings available that describe the specific enzyme modulation by this compound or provide a kinetic analysis of its action on any enzyme. Such studies typically involve determining parameters like Michaelis constant (Km), maximum velocity (Vmax), and inhibition constant (Ki) to understand how a compound affects enzyme activity.

Transporter Interactions, including Solute Carrier (SLC) Families, relevant to this compound

Information regarding the interactions of this compound with transporter proteins, including members of the Solute Carrier (SLC) families, is not available in the current scientific literature. SLC transporters play crucial roles in the absorption, distribution, metabolism, and excretion of various compounds by facilitating the movement of solutes across biological membranes. Specific investigations would typically involve uptake assays and inhibition studies using cell lines overexpressing individual SLC transporters.

Signaling Pathway Perturbations by this compound at the Cellular Level

Detailed research specifically outlining the perturbations of intracellular signaling pathways by this compound at the cellular level is not documented in the accessible scientific literature. Investigations into signaling pathways often involve techniques such as Western blotting for protein phosphorylation, reporter gene assays, and live-cell imaging to track downstream signaling events.

Intracellular Signal Transduction Cascade Analysis Impacted by this compound

Specific analysis of intracellular signal transduction cascades impacted by this compound is not found in the available research. Understanding how a compound affects signal transduction cascades involves identifying changes in second messenger levels (e.g., cAMP, Ca2+), activation of kinases (e.g., MAPK pathways), and protein-protein interactions within the cell.

Gene Expression and Transcriptional Regulation Studies Pertaining to this compound's Effects

Studies pertaining to the effects of this compound on gene expression and transcriptional regulation are not reported in the scientific literature. Such studies typically employ techniques like RNA sequencing, quantitative PCR, and chromatin immunoprecipitation (ChIP) to assess changes in gene transcription and the activity of transcription factors.

Protein Post-Translational Modification Profiling in Response to this compound

Detailed research findings specifically profiling protein post-translational modifications (PTMs) in response to this compound are not extensively documented in the available scientific literature. While PTMs are critical regulatory mechanisms that influence protein function, stability, localization, and interactions, including processes like phosphorylation, glycosylation, ubiquitination, methylation, and acetylation, specific investigations into how this compound modulates these profiles have not been identified. google.comdrugbank.comnih.govnih.govgoogle.com

Subcellular and Organelle-Level Effects of this compound

Endoplasmic Reticulum Stress Responses Induced by this compound

The endoplasmic reticulum (ER) is vital for protein synthesis, folding, and modification, and its homeostasis is maintained by the unfolded protein response (UPR) when misfolded proteins accumulate. antibodysociety.org Despite the importance of ER stress responses in various physiological and pathological conditions, specific research detailing the induction or modulation of ER stress responses by this compound is not widely reported.

Lysosomal and Autophagic Pathway Modulation by this compound

Lysosomal and autophagic pathways are essential for cellular degradation and recycling, playing critical roles in maintaining cellular homeostasis and responding to stress. While these pathways are extensively studied for their involvement in various cellular processes, specific investigations into the modulation of lysosomal and autophagic pathways by this compound have not been found in the available literature.

Preclinical Research Paradigms and Experimental Models for Sulprosal Studies

Ex Vivo Tissue and Organotypic Slice Models in Sulprosal Research

Ex vivo models, which involve maintaining living tissues or organs outside the body, offer a higher level of physiological relevance than cell cultures by preserving the native tissue architecture, cellular diversity, and extracellular matrix nih.gov.

Primary tissue explant cultures involve isolating small pieces of living tissue directly from an organism and maintaining them in a culture environment nih.gov. This method has the advantage of retaining the original tissue architecture, cellular heterogeneity, and microenvironment, thereby replicating in vivo interactions to a significant extent. Explants preserve cell types, cellular architectures, the fibrotic stroma, immune cell subsets, and intricate cellular structures found in the host organ.

Explant cultures are valuable for studying pharmacology, immunology, and physiology, as they offer a more complete representation of tissue responses compared to isolated cell cultures. For instance, primary salivary gland cell explant cultures can be used to decipher mechanisms involved in salivary gland dysfunction nih.gov. Similarly, primary cancer cell explant cultures can retain tissue architecture and genetic variability, making them useful for evaluating drug responses.

Despite the benefits of primary tissue explant cultures in preclinical research, specific detailed research findings or data tables on this compound's effects or interactions within these models were not identified in the available literature.

Organ-on-chip (OoC) and microfluidic systems are advanced in vitro models that integrate tissue engineering with microfluidic technology to replicate the physiological and biomechanical functions of organs or tissues on a miniature scale. These devices consist of microchannels lined with living cells and culture media, designed to simulate the dynamic interactions between host tissues and their microenvironment, including fluid flow, mechanical forces, and biochemical gradients.

OoC systems offer several advantages over traditional cell culture models and even some animal models. They can provide more physiologically relevant results, enable real-time monitoring of tissue function, and allow for precise control over the microenvironment. Applications include drug discovery and development, disease modeling, and personalized medicine, by evaluating drug efficacy and toxicity with greater accuracy than traditional methods. Examples include liver-on-chip, lung-on-chip, and gut-on-chip systems.

While organ-on-chip and microfluidic systems represent a cutting-edge approach in preclinical research, specific detailed research findings or data tables on this compound's investigation within these advanced models were not identified in the available literature.

Primary Tissue Explant Culture Investigations for this compound Effects

In Vivo Animal Models in this compound Research

In vivo animal models are indispensable tools in preclinical drug development, serving as a mandatory step before novel drug candidates can be approved for human clinical trials. labforward.ioresearchgate.net These models allow researchers to study the potential impact of drug therapies within a living system, providing insights into complex biological interactions that cannot be fully replicated in in vitro or ex vivo settings. harvard.eduresearchgate.net Animal studies are crucial for understanding disease mechanisms at a fundamental level, designing and testing new therapies, and evaluating the efficacy and safety of compounds. harvard.edu Despite their importance, the use of animal models in research is subject to strict regulatory guidelines and ethical considerations, with efforts focused on reducing, refining, and replacing animal experiments where possible. labforward.ioresearchgate.net

While in vivo animal models are broadly utilized across pharmaceutical research, specific detailed research findings or data tables outlining the application of in vivo animal models directly in the context of this compound research were not found in the available literature.

Genetically Engineered Animal Models in this compound Contexts

Genetically engineered animal models (GEMMs), particularly genetically modified mice, are powerful tools in drug discovery and preclinical trials. wikipedia.orgbiomolther.org These models involve altering an animal's genome through genetic engineering techniques, allowing for the study of gene function, the modeling of human diseases, and the validation of drug targets. wikipedia.orgbiomolther.org GEMMs can be designed to exhibit loss-of-function (knockout mice, where a gene's activity is removed or silenced) or gain-of-function (overexpression of a specific gene). wikipedia.org They are frequently used in cancer research, neurodevelopmental disorders, and various other conditions to understand underlying mechanisms and develop novel treatment strategies. nih.govnih.govwikipedia.org The generation of GEMMs involves sophisticated techniques such as homologous recombination, recombinase-mediated cassette exchange (RMCE), transposon systems, or CRISPR-Cas9 genome editing technology. nki.nl

However, specific information regarding the use of genetically engineered animal models in the context of this compound research was not identified in the conducted searches.

Pharmacological Challenge Models for this compound Efficacy and Mechanism

Pharmacological challenge models are specialized preclinical and early-phase clinical research tools used to evaluate the effects of drug candidates in a controlled setting, often to demonstrate "proof of pharmacology" or to assess efficacy and mechanism of action. researchgate.netopenresearchlibrary.orgnih.govsgs.com These models involve inducing a specific physiological or pathophysiological condition using a known pharmacological agent, thereby mimicking aspects of a disease or a biological response. researchgate.netnih.gov Examples of such models include those inducing inflammation (e.g., using imiquimod, lipopolysaccharide, or UV-B irradiation) or itch (e.g., using capsaicin (B1668287) or histamine). researchgate.netopenresearchlibrary.orgnih.gov They are valuable for activity screening of compounds and can inform decisions regarding dose, dosing regimen, and application frequency before progressing to later-phase clinical studies. openresearchlibrary.org

Despite the general utility of pharmacological challenge models in drug development, no specific research findings or applications of pharmacological challenge models directly involving this compound were found in the available information.

Translational Relevance and Inherent Limitations of Preclinical this compound Models

Preclinical animal models serve as a crucial bridge between basic scientific research and clinical practice, providing scientific justification for moving novel therapeutics into human trials. nih.govnih.govnih.govresearchgate.netnih.gov The goal of translational relevance is to demonstrate that the observed effects of a therapeutic approach in vivo using preclinical models can be replicated in humans with clinically relevant treatment regimens. nih.gov Animal models offer more biological complexity than simple cell cultures, allowing for the study of systemic effects and interactions within a whole organism. emulatebio.comharvard.edu

However, preclinical animal models also possess inherent limitations. One significant challenge is the potential for poor concordance between animal study results and subsequent human clinical trials. aavs.orgnih.gov Differences in species-specific physiology, metabolism, and immune responses can lead to drugs that appear promising in animals failing in human trials due to lack of efficacy or unexpected toxicities. emulatebio.comaavs.org Factors such as experimental biases, study design flaws, and variations in animal characteristics (e.g., species, sex, age) can also impact the reproducibility and reliability of preclinical findings. nih.govnih.gov While advances in technologies like microfluidic Organ-Chips are emerging as alternatives that can more accurately recapitulate human physiology, animal models remain the gold standard for many aspects of preclinical research. emulatebio.com

Given the absence of specific preclinical research data for this compound in the identified literature, a detailed discussion of its translational relevance or the specific limitations of its preclinical models cannot be provided. The general principles and limitations of preclinical animal models, as outlined above, would apply to any compound under investigation.

Synthetic Biology and Chemical Derivatization of Sulprosal and Analogues

Novel Synthetic Routes and Methodologies for Sulprosal Production

This compound is an ester formed from salicylic (B10762653) acid and 3-hydroxypropane-1-sulfonic acid google.com. The synthesis of such a compound typically involves an esterification reaction between the carboxyl group of salicylic acid (or its salt) and the hydroxyl group of 3-hydroxypropane-1-sulfonic acid google.comchemcess.com. Existing literature indicates that the preparation of 3-hydroxypropane-1-sulfonic acid can be achieved by reacting allyl alcohol with a bisulfite in the presence of oxygen, under controlled temperature and pH conditions google.comgoogle.com. Alternatively, 1,3-propane sultone, which hydrolyzes to 3-hydroxypropylsulfonic acid, can be synthesized via an acid-catalyzed reaction between allyl alcohol and sodium bisulfite wikipedia.org.

While specific "novel" synthetic routes for this compound itself are not extensively detailed in publicly available research, its chemical structure suggests that advancements in esterification techniques, or the development of more efficient and greener methods for producing its sulfonic acid precursor, could constitute novel methodologies google.comnih.gov. The compound is primarily available through custom synthesis, implying established chemical pathways for its production google.comgoogle.com.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives and Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to elucidate how modifications to a molecule's chemical structure influence its biological activity gardp.orgmdpi.comupm-inc.comcollaborativedrug.com. For this compound, as a derivative of salicylic acid, SAR investigations would typically focus on the impact of the sulfopropyl ester moiety and potential modifications to the salicylic acid core.

General SAR principles for salicylic acid derivatives indicate that the salicylate (B1505791) anion is the active moiety pharmacy180.com. Modifications to the carboxyl or phenolic hydroxyl groups can significantly affect potency and toxicity pharmacy180.com. For instance, the position of the phenolic hydroxyl group relative to the carboxyl group is crucial for activity, and certain substitutions on the aromatic ring, such as halogen atoms or aromatic rings at the 5th position, can enhance anti-inflammatory activity or potency pharmacy180.comnih.gov.

Given that this compound incorporates a sulfopropyl chain via an ester linkage to the salicylic acid's carboxyl group, SAR studies would likely explore:

Modifications to the sulfonate group: Changes to the sulfonic acid moiety could alter water solubility, membrane permeability, or interactions with biological targets.

Alterations to the propyl chain: Varying the length or branching of the carbon chain linking the sulfonate to the ester could influence pharmacokinetic properties or receptor binding.

Substitutions on the salicylic acid ring: Applying established SAR principles for salicylates to the this compound scaffold could lead to analogues with improved analgesic or antipyretic efficacy, or altered pharmacological profiles.

While comprehensive SAR studies specifically on this compound derivatives are not detailed in the provided information, the principles applied to other salicylic acid derivatives and sulfonyl compounds would be highly relevant pharmacy180.comnih.govnih.govnih.gov.

Preclinical Prodrug Design and Delivery System Research for this compound

Preclinical prodrug design and delivery system research for this compound would aim to enhance its therapeutic efficacy by improving its physicochemical, biopharmaceutical, or pharmacokinetic properties google.comgoogle.com. This compound's water-soluble nature google.comgoogle.com suggests that prodrug strategies might focus on aspects beyond basic solubility, such as improving membrane permeability, extending half-life, or achieving targeted delivery.

This compound has been listed in patent applications concerning controlled absorption and extended-release formulations, indicating its consideration in advanced drug delivery systems google.comgoogle.comgoogle.comijper.orggoogleapis.comgoogleapis.comgoogle.com. This suggests a recognition of its potential benefits when integrated into optimized delivery platforms.

Targeted delivery strategies aim to deliver a drug specifically to a diseased site or cell type, thereby maximizing therapeutic effects while minimizing systemic exposure and off-target side effects ijper.orgfrontiersin.orgmdpi.comnih.govnih.govnih.govijpsjournal.comfrontiersin.org. This compound has been included in lists of compounds considered for targeted diagnostic/therapeutic agents in patent literature googleapis.comgoogleapis.comgoogle.com.

In experimental models, various strategies could be explored for this compound:

Passive Targeting: This involves modulating the physicochemical properties of this compound formulations (e.g., by encapsulating it in nanoparticles) to exploit physiological differences between healthy and diseased tissues, such as enhanced permeability and retention (EPR) effects in tumors frontiersin.orgmdpi.comnih.gov.

Active Targeting: This typically involves conjugating this compound or its formulation to specific ligands (e.g., antibodies, peptides, aptamers) that recognize and bind to receptors overexpressed on target cells frontiersin.orgmdpi.comnih.govnih.gov. For example, cell membrane-coated biomimetic delivery systems are being explored to enhance targeting and reduce immune clearance frontiersin.org.

Stimuli-Responsive Systems: Designing this compound formulations that release the drug in response to specific internal (e.g., pH, enzyme activity) or external (e.g., magnetic fields, ultrasound) stimuli at the target site frontiersin.orgmdpi.com.

While specific experimental models or detailed targeted delivery research solely for this compound are not explicitly detailed in the provided search results, its inclusion in relevant patents suggests that these general advanced drug delivery principles could be applied to this compound to enhance its therapeutic index.

Controlled release formulations are designed to deliver a drug at a predetermined rate over an extended period, maintaining consistent drug concentrations and reducing dosing frequency wikipedia.orgupm-inc.comlubrizol.comnih.govbspublications.netbasicmedicalkey.comglobalresearchonline.net. This compound is specifically mentioned in patent applications for controlled absorption and extended-release formulations, aiming for once-daily administration and extended release over approximately 3 to 8 hours google.comgoogle.comnih.govgoogle.comijper.org.

Common mechanisms for achieving controlled release that could be applied to this compound formulations include:

Matrix Systems: In this approach, this compound is dispersed within a polymer matrix (either hydrophilic or hydrophobic) that slowly erodes or dissolves upon contact with biological fluids, releasing the drug over time wikipedia.orglubrizol.comnih.govbspublications.net.

Reservoir Systems (Coating Techniques): This involves encasing this compound particles or tablets within a semi-permeable or insoluble polymer membrane. The release rate is controlled by the properties and thickness of the coating, and can involve diffusion through the membrane or dissolution of parts of the membrane to create pores wikipedia.orgupm-inc.comlubrizol.combspublications.netajptonline.comascendiacdmo.com.

Osmotic Systems: These formulations utilize osmotic pressure to drive the release of the drug at a controlled rate, often involving a semi-permeable membrane surrounding a core containing the drug and an osmotic agent google.comnih.govbspublications.net.

For water-soluble compounds like this compound, achieving controlled release can be challenging, often necessitating the use of insoluble coatings or specific matrix designs to retard dissolution ajptonline.comascendiacdmo.com. Fluid-bed coating techniques and granulation are typical methods employed in the preparation of such controlled-release formulations ascendiacdmo.com.

Targeted Delivery Strategies for this compound in Experimental Models

Biocatalytic Approaches in this compound Synthesis and Modification

Biocatalysis involves the use of enzymes or whole cells to catalyze chemical reactions, offering advantages such as high specificity, selectivity, and operation under mild conditions nih.gov. While direct research on biocatalytic approaches for this compound's synthesis or modification is not explicitly detailed in the provided search results, its chemical structure suggests potential avenues for such applications.

This compound contains a sulfonic acid group and an ester linkage. Biocatalytic strategies could potentially be applied in:

Enzymatic Esterification/Hydrolysis: Enzymes like lipases or esterases could be explored for the formation or cleavage of the ester bond in this compound, potentially offering more selective synthesis routes or enabling prodrug activation chemcess.com.

Enzymatic Sulfonation: Although this compound already possesses a sulfonic acid group, the broader field of biocatalytic sulfation, involving sulfotransferases, demonstrates the enzymatic capability to introduce sulfate (B86663) ester groups or modify existing sulfur-containing compounds gardp.orgnih.gov. Such enzymes might be investigated for the regioselective introduction of sulfate groups into this compound precursors or analogues.

Biotransformation of this compound Analogues: Microorganisms or isolated enzymes could potentially be used to introduce subtle structural changes to this compound or its precursors, leading to novel analogues with altered properties.

The development of "green chemistry" techniques, including biosynthesis, highlights a growing interest in environmentally friendly and efficient synthetic methods that could be relevant for future this compound production or derivatization nih.gov.

Computational and Systems Level Research on Sulprosal

Molecular Modeling and Docking Simulations for Sulprosal Interactions

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation of one molecule (ligand) when bound to another (receptor) to form a stable complex. plos.orgyoutube.com This process helps in understanding the binding affinity, strength, and stability of molecular interactions, which is crucial for rational drug design. plos.orgunisyscat.deunomaha.edu Docking simulations generate various possible candidate structures, which are then ranked using scoring functions to predict optimized docked conformers based on the system's total energy. plos.org Molecular dynamics simulations further analyze the dynamic behavior and stability of these molecular systems over time. nih.govresearchgate.nettum.deresearchgate.net

Research Findings on this compound: Despite the general utility of molecular modeling and docking simulations in drug discovery, specific research findings detailing the application of these computational methods for investigating this compound's interactions with biological targets are not readily available in the public domain. Studies employing these techniques to elucidate this compound's precise binding mechanisms or target interactions have not been identified in the current literature.

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) analysis is an in silico tool that establishes a mathematical relationship between the chemical structure of compounds and their biological or pharmacological activity. researchgate.netnih.gov The central hypothesis of QSAR is that alterations in the molecular structure of compounds lead to proportional variations in their biological activity. researchgate.net QSAR models are employed in lead optimization, classification, and prediction of pharmacological activity, pharmacokinetic properties, and toxicity of chemical compounds. researchgate.netnih.gov The reliability of QSAR models depends on factors such as input data accuracy, descriptor selection, and rigorous validation. researchgate.net

Research Findings on this compound Analogues: While QSAR is a powerful method for analyzing chemical series, specific QSAR studies focusing on this compound and its analogues to predict or understand their analgesic and antipyretic activities, or other biological effects, are not publicly documented. Existing literature on QSAR generally discusses the methodology or its application to other chemical classes. youtube.comuclv.edu.cuuclv.edu.curesearchgate.net

Bioinformatics and Omics Data Integration for this compound's Biological Effects

Bioinformatics and omics data integration involve the computational analysis and interpretation of large biological datasets, such as genomics, transcriptomics, proteomics, and metabolomics, to gain a comprehensive understanding of biological systems and the effects of compounds on them. This interdisciplinary field aims to reveal complex biological pathways and mechanisms of action.

Genomics and Transcriptomics Analysis Related to this compound

Genomics involves the study of an organism's entire genome, while transcriptomics focuses on the complete set of RNA transcripts produced by the genome under specific conditions. nih.gov These analyses provide insights into gene expression patterns and genetic variations that may be influenced by or related to the biological effects of a compound. High-throughput sequencing technologies enable the generation of vast amounts of genomic and transcriptomic data, which are then analyzed using bioinformatics tools to identify differentially expressed genes, genetic markers, or regulatory networks.

Research Findings on this compound: Publicly accessible research specifically detailing genomics or transcriptomics analyses related to this compound's biological effects or mechanisms of action is not available.

Proteomics and Metabolomics Profiling in this compound Studies

Proteomics is the large-scale study of proteins, particularly their structures and functions, while metabolomics involves the comprehensive analysis of metabolites (small molecules) within a biological system. unomaha.edunih.govnih.govgoogleapis.comarvojournals.orgnih.govnih.gov These omics approaches provide snapshots of the cellular state at the protein and metabolite levels, respectively, offering insights into the downstream effects of a compound on biological pathways and cellular processes. Integrated proteomics and metabolomics can reveal how a compound influences protein expression, post-translational modifications, and metabolic flux.

Research Findings on this compound: Currently, there are no published studies specifically reporting proteomics or metabolomics profiling conducted in the context of this compound research to delineate its biological effects.

Network Pharmacology and Systems Biology Approaches to this compound Action

Network pharmacology is an interdisciplinary science that integrates pharmacology, network biology, systems biology, bioinformatics, and computational science to understand the complex interactions between drugs, targets, and diseases at a systemic level. nih.govornl.govarchive.orgnih.govpensoft.net It shifts the paradigm from the "one gene, one target, one disease" model to a "network target, multicomponent therapeutics" model, aiming to elucidate the multi-target and synergistic mechanisms of drugs. nih.govnih.gov Systems biology, a broader field, seeks to understand biological systems as integrated and interacting networks rather than isolated components. nih.gov

Research Findings on this compound: Despite the growing application of network pharmacology and systems biology in understanding drug actions, specific research applying these comprehensive approaches to investigate the action of this compound has not been found in the public scientific literature.

Therapeutic Rationale and Mechanistic Research Hypotheses for Sulprosal Preclinical

Conceptual Framework for Sulprosal's Analgesic and Anti-inflammatory Mechanisms

As a derivative of salicylic (B10762653) acid, this compound's hypothesized analgesic and anti-inflammatory mechanisms are conceptually aligned with those of other salicylates. The primary mechanism of action for this class of compounds typically involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. mdpi.com COX enzymes are critical in the biosynthesis of prostaglandins, which are lipid mediators that play a central role in the initiation and propagation of pain, inflammation, and fever. By inhibiting prostaglandin (B15479496) synthesis, this compound is hypothesized to reduce the inflammatory response and alleviate pain. However, specific detailed preclinical research findings directly elucidating this compound's unique analgesic and anti-inflammatory mechanisms, including its precise COX isoform selectivity or other potential pathways, are not extensively documented in the accessible literature.

Hypothesized Modulatory Roles in Inflammatory Processes in Preclinical Models

Based on its classification as a salicylic acid derivative, it is hypothesized that this compound could modulate various inflammatory processes in preclinical models. This modulation would likely occur through the reduction of pro-inflammatory mediators, primarily prostaglandins, as a consequence of COX inhibition. mdpi.com Beyond prostaglandin synthesis, other anti-inflammatory agents have been shown to influence cytokine expression (e.g., TNF-α, IL-1β, IL-6) and the activity of transcription factors like NF-κB, which are central to inflammatory signaling cascades. mdpi.comnih.gov Therefore, this compound might hypothetically exert its anti-inflammatory effects by attenuating the production of these pro-inflammatory cytokines and potentially interfering with NF-κB nuclear translocation. However, specific preclinical data demonstrating this compound's direct modulatory roles on these intricate inflammatory pathways in animal models are not available in the current search results.

Proposed Interventions in Pain Pathways in Animal Models

Given its reported analgesic property, this compound is proposed to intervene in pain pathways in animal models by reducing both peripheral sensitization and modulating central pain processing. Peripheral sensitization, often driven by inflammatory mediators, leads to increased responsiveness of nociceptors (pain-sensing neurons). By exerting anti-inflammatory effects, this compound could reduce this sensitization. Furthermore, analgesics can influence central pain pathways in the spinal cord and brain, altering the perception and transmission of pain signals. Animal models are indispensable tools for investigating the complex mechanisms of pain and evaluating the efficacy of potential analgesic compounds. These models often assess behavioral endpoints such as mechanical allodynia, thermal hyperalgesia, and spontaneous pain behaviors. While such models are widely used for analgesic drug development, specific studies detailing this compound's interventions or effects within these established pain models are not extensively reported in the accessible literature.

Potential for Repurposing and Novel Preclinical Therapeutic Applications of this compound

Drug repurposing, also known as drug repositioning or reprofiling, is a strategic approach in pharmaceutical development that involves identifying new therapeutic applications for existing drugs or compounds that have been previously studied but not approved for their original indications. This strategy offers significant advantages, including reduced development time, lower costs, and a higher success rate compared to traditional de novo drug discovery, primarily because the safety profiles and pharmacological properties of the compounds are often already known.

For this compound, its established analgesic and antipyretic properties, coupled with its water solubility, suggest a potential for repurposing or development into novel therapeutic applications. For instance, its water solubility might facilitate new formulations or delivery methods that could enhance its therapeutic utility in specific conditions where pain or fever management is required. Hypothetically, if detailed preclinical studies were to reveal additional mechanisms of action or specific tissue targeting, this compound could be considered for conditions beyond general pain and fever, such as in specific inflammatory disorders or localized pain syndromes. However, the current accessible literature does not detail any specific ongoing or proposed repurposing efforts or novel preclinical therapeutic applications for this compound.

Advanced Methodological Developments and Analytical Techniques in Sulprosal Research

High-Throughput Screening Methodologies Applied to Sulprosal Discovery

High-throughput screening (HTS) is a fundamental process in drug discovery that facilitates the rapid testing of a vast number of chemical or biological compounds against specific biological targets. bmglabtech.comwikipedia.org This automated approach leverages robotics, liquid handling devices, and sensitive detectors to efficiently identify compounds that modulate a particular biomolecular pathway. wikipedia.org HTS campaigns typically involve several phases, including assay development and miniaturization, pilot screens, primary screens, confirmation assays, and dose-response analysis. selvita.com The primary objective of HTS is to identify "hits" or "leads"—compounds that exhibit the desired activity against the target—thereby accelerating target analysis and providing starting points for drug design. bmglabtech.comwikipedia.orgyoutube.com Computational chemistry and AI approaches often support HTS data processing, statistical analysis, and the identification of false positives. selvita.com While HTS is widely applied in the discovery of new chemical entities, specific detailed research findings on this compound discovery through high-throughput screening methodologies were not identified in the current literature.

Advanced Imaging Techniques for Subcellular Localization of this compound or its Targets

Understanding the subcellular localization of a compound or its biological targets is critical for elucidating its mechanism of action and potential therapeutic effects. Advanced imaging techniques have revolutionized the study of cellular behavior and interactions with unprecedented resolution. Techniques such as Single-Molecule Localization Microscopy (SMLM), Stimulated Emission Depletion (STED) microscopy, and Lattice Light-Sheet Microscopy (LLSM) offer super-resolution capabilities, allowing researchers to visualize individual molecules within cells. numberanalytics.comfrontiersin.org SMLM, for instance, operates by stochastically activating and localizing single fluorescent molecules, enabling the study of protein clustering and protein-protein interactions at the single-molecule level. numberanalytics.com These methods are invaluable for tracking protein movements and changes in localization in response to various perturbations, including chemical treatments. elifesciences.org Despite the general utility of these advanced imaging techniques in cell biology and drug discovery, specific applications detailing the subcellular localization of this compound or its direct targets using these methods were not found in the current search.

Mass Spectrometry-Based Metabolite Profiling in this compound Studies

Mass spectrometry (MS)-based metabolomics is a powerful analytical approach focused on the comprehensive analysis of small molecules (metabolites) within biological samples. researchgate.net This technique is crucial for understanding the metabolic fate of exogenous compounds, including drug candidates, and identifying their biotransformation products. nih.govfrontiersin.org Ultra-high-performance liquid chromatography-high resolution tandem mass spectrometry (UHPLC-HRMS/MS) is a commonly employed method that combines the separation power of liquid chromatography with the accurate mass measurement and identification capabilities of mass spectrometry. nih.govfrontiersin.orgcreative-proteomics.com This allows for untargeted metabolic profiling, enabling the systematic identification of sulfated metabolites, which is particularly relevant given this compound's structure as a sulfonate. nih.govfrontiersin.org MS-based metabolite imaging can also provide detailed maps of metabolite distributions within biological samples, offering insights into localization and metabolic heterogeneity. creative-proteomics.com While mass spectrometry is widely used for profiling sulfated metabolites in biological systems, specific studies detailing the metabolite profiling of this compound using these advanced techniques were not identified.

CRISPR-Cas9 and Other Gene Editing Applications in this compound Target Validation

CRISPR-Cas9 technology has emerged as a transformative tool in drug discovery, significantly enhancing the precision of target identification and validation. nih.govscilit.com This revolutionary gene-editing system enables highly specific alterations in DNA sequences, facilitating the investigation of gene functions associated with health and disease. nih.govscilit.com In the context of target validation, CRISPR-Cas9 can be used to systematically disrupt genes (knockouts or knockdowns) in cellular or in vivo models to determine their function and assess their impact on disease-related processes. oncodesign-services.combiocompare.com This allows researchers to confirm the functional relationship between a potential drug target and a disease phenotype, thereby validating its relevance for therapeutic intervention. oncodesign-services.combiocompare.com The ability to create accurate disease models and perform functional analyses with CRISPR-Cas9 streamlines the drug development process by helping to identify and prioritize the most promising therapeutic targets. biocompare.com Despite the broad applicability of CRISPR-Cas9 in target validation across various therapeutic areas, specific research detailing the application of CRISPR-Cas9 or other gene editing techniques for validating targets related to this compound was not found in the current literature.

Future Directions and Emerging Avenues in Sulprosal Research

Exploration of Novel Molecular Targets for Sulprosal Action

Identifying novel molecular targets is a critical step in elucidating the full therapeutic potential and mechanism of action of any chemical compound. For this compound, future research could focus on high-throughput screening and advanced computational approaches to uncover previously unrecognized interactions with biological macromolecules. The discovery of novel targets often involves investigating enzymes, receptors, and signaling pathways that may be modulated by the compound nih.gov.

Potential Methodologies for Target Identification:

Phenotypic Screening: Observing cellular or physiological changes induced by this compound and then working backward to identify the responsible molecular targets.

Target Deconvolution Studies: Using techniques such as affinity chromatography, chemical proteomics, or CRISPR-based genetic screens to directly identify proteins that bind to or are affected by this compound.

Computational Target Prediction: Employing in silico methods, including molecular docking and pharmacophore modeling, to predict potential binding partners based on this compound's chemical structure.

The exploration of novel molecular targets is crucial for developing more effective and specific therapies, potentially expanding this compound's therapeutic indications beyond any currently known or implied uses.

Investigation of Long-Term Preclinical Effects and Adaptations to this compound

Understanding the long-term effects of a compound in preclinical models is essential for predicting its behavior in chronic therapeutic settings and identifying any adaptive responses by biological systems. For this compound, future preclinical studies should extend beyond acute or sub-acute exposures to assess chronic effects, including potential physiological adaptations, changes in target expression or activity, and the development of tolerance or sensitization.

Key Areas of Long-Term Preclinical Investigation:

Pharmacodynamic Adaptations: Monitoring sustained changes in biomarkers, receptor expression, or enzyme activity following prolonged this compound administration.

Pharmacokinetic Profiling: Evaluating how long-term exposure might alter this compound's absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to altered systemic exposure or tissue accumulation.

Tissue and Organ System Adaptations: Comprehensive histological, biochemical, and functional assessments of various organ systems to detect any subtle or overt long-term changes induced by this compound. This includes assessing potential compensatory mechanisms or desensitization of pathways.

Such investigations are vital for building a robust preclinical data package that informs the potential for chronic use and helps anticipate challenges in clinical development.

Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

Applications of AI/ML in this compound Research:

Virtual Screening and Lead Optimization: ML algorithms can analyze vast chemical databases to predict this compound's binding affinity to various targets, identify structural modifications to enhance efficacy or specificity, and optimize its physicochemical properties researchgate.net.

Predictive Modeling: AI models can predict this compound's ADME properties, potential off-target interactions, and even long-term effects based on existing data, reducing the need for extensive experimental testing researchgate.net.

Drug Repurposing: ML models can mine large-scale biomedical datasets, molecular structures, and disease networks to identify novel therapeutic indications for this compound, leveraging its known properties mdpi.com.

Experimental Design and Automation: AI can optimize experimental protocols, analyze complex datasets generated from high-throughput screens, and even guide automated laboratory systems to accelerate the research cycle.

Common AI Models in Pharmaceutical Applications: The application of various AI models in pharmaceutical research is growing. These models offer diverse capabilities for handling complex datasets and making predictions mdpi.comresearchgate.net.

| AI Model Type | Key Application in Drug Discovery |

| Random Forest | Predicting drug efficacy, toxicity, and optimizing compound properties mdpi.com |

| Deep Learning | Analyzing complex biological and chemical data, generative drug design mdpi.comresearchgate.net |

| Generative AI | Designing novel molecules with desired properties roche.comnptel.ac.in |

| Support Vector Machines (SVM) | Classification and regression tasks, e.g., predicting activity researchgate.net |

| Neural Networks | Pattern recognition in large datasets, target identification researchgate.net |

Addressing Translational Challenges in Preclinical this compound Research to Enhance Scientific Impact

Translational research aims to bridge the gap between basic scientific discoveries and clinical applications. Many preclinical findings fail to translate into successful clinical outcomes due to various challenges osf.io. For this compound, proactively addressing these translational hurdles in preclinical research is paramount to maximizing its scientific and potential clinical impact.

Key Translational Challenges and Strategies for this compound Research:

Relevance of Preclinical Models: Ensuring that in vitro and in vivo models accurately reflect human physiology and disease pathology relevant to this compound's intended use. This may involve utilizing more complex humanized models or patient-derived systems osf.ioresearchgate.net.

Reproducibility and Robustness: Implementing rigorous experimental designs, blinding, randomization, and transparent reporting to enhance the reproducibility and reliability of preclinical data researchgate.netnih.gov. Poorly described protocols and low-quality data can hinder translation osf.io.

Predictive Biomarkers: Identifying and validating biomarkers in preclinical studies that can predict this compound's efficacy or response in human subjects.

Inter-species Differences: Acknowledging and accounting for genetic, physiological, and metabolic differences between animal models and humans that can affect drug response osf.io.

Collaboration and Data Sharing: Fostering interdisciplinary collaborations between basic scientists, preclinical researchers, and clinicians, and promoting data sharing to integrate findings and accelerate progress researchgate.net.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Sulprosal to ensure reproducibility and purity?

- Methodological Approach :

- Step 1 : Use Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst concentration) and assess their impact on yield and purity .

- Step 2 : Employ high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) to verify purity and structural integrity .

- Step 3 : Document detailed protocols, including solvent purification steps and inert atmosphere requirements, to address variability in replication .

Q. What are the standard in vitro assays for evaluating this compound’s pharmacological activity, and how should controls be designed?

- Methodological Approach :

- Assay Selection : Use dose-response curves in cell-based models (e.g., COX-2 inhibition assays) with appropriate positive controls (e.g., celecoxib) and negative controls (vehicle-only treatments) .

- Bias Mitigation : Implement blinding during data collection and randomization of sample treatment order to reduce experimental bias .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic stability across studies be resolved?

- Methodological Approach :

- Comparative Analysis : Replicate experiments using identical cell lines (e.g., HepG2 hepatocytes) and incubation conditions (pH, temperature) to isolate variables .

- Statistical Reconciliation : Apply meta-analysis techniques to pooled datasets, testing for heterogeneity via Cochran’s Q statistic .

- Instrument Calibration : Cross-validate LC-MS/MS instrumentation with certified reference standards to rule out analytical discrepancies .

Q. What strategies are effective for elucidating this compound’s mechanism of action in complex biological systems?

- Methodological Approach :

- Multi-Omics Integration : Combine transcriptomic (RNA-seq) and proteomic (mass spectrometry) data to identify pathways modulated by this compound .

- Knockout Models : Use CRISPR-Cas9 to silence candidate targets (e.g., PTGS2) and assess functional rescue in phenotypic assays .

- Kinetic Modeling : Develop compartmental pharmacokinetic-pharmacodynamic (PK-PD) models to quantify target engagement .

Q. How should researchers design longitudinal studies to assess this compound’s chronic toxicity?

- Methodological Approach :

- Dose Escalation : Follow OECD Guideline 452 for dose-ranging studies, starting at 10× the therapeutic dose in rodent models .

- Endpoint Selection : Monitor biomarkers of hepatorenal function (e.g., ALT, creatinine) and histopathological changes at 6-, 12-, and 18-month intervals .

- Data Transparency : Publish raw histopathology images and biochemical datasets in FAIR-aligned repositories to enable independent validation .

Data Contradiction & Interpretation

Q. What analytical frameworks are recommended for resolving discrepancies between in silico predictions and experimental results for this compound?

- Methodological Approach :

- Force Field Validation : Cross-check molecular docking results (e.g., AutoDock Vina) with experimental binding affinities (SPR or ITC) to refine computational models .

- Error Analysis : Quantify uncertainty in predictive algorithms (e.g., QSAR) using bootstrapping or Monte Carlo simulations .

Q. How can researchers address low statistical power in this compound’s preclinical efficacy studies?

- Methodological Approach :

- A Priori Power Analysis : Use G*Power to calculate sample sizes required to detect a 20% effect size (α = 0.05, β = 0.2) .

- Sensitivity Testing : Conduct robustness checks by excluding outliers and reanalyzing data using non-parametric tests (e.g., Mann-Whitney U) .

Reproducibility & Reporting Standards

Q. What minimal metadata should be included in this compound studies to ensure reproducibility?

- Methodological Approach :

- Metadata Checklist :

| Category | Details |

|---|---|

| Chemical Synthesis | Reaction time, solvent batch, purification method |

| Biological Assays | Cell passage number, serum lot, incubation duration |

| Data Analysis | Software version, normalization method, exclusion criteria |

Q. How can peer reviewers evaluate the validity of this compound’s claimed novel targets?

- Methodological Approach :

- Orthogonal Validation : Require evidence from both siRNA knockdown and pharmacological inhibition .

- Dose-Response Correlation : Confirm that target modulation correlates with phenotypic changes across multiple concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.